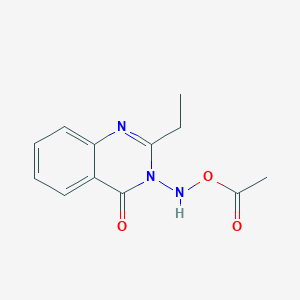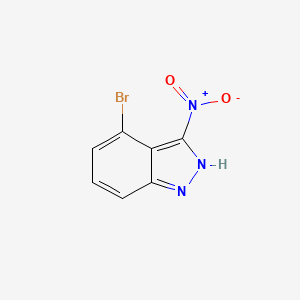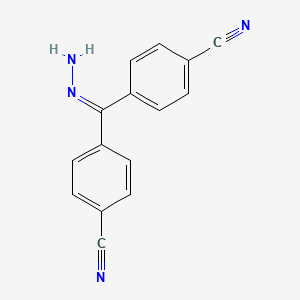
4-Chloro-5,8-difluoro-2-propylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5,8-difluoro-2-propylquinoline is a chemical compound with the molecular formula C12H10ClF2N and a molecular weight of 241.66 g/mol . This compound is primarily used in research and has applications in various scientific fields. It is characterized by the presence of chlorine, fluorine, and propyl groups attached to a quinoline ring, which imparts unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Chloro-5,8-difluoro-2-propylquinoline involves several steps, typically starting with the quinoline ring formation followed by the introduction of chlorine, fluorine, and propyl groups. The synthetic route may include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
Introduction of Chlorine and Fluorine: Halogenation reactions using reagents like chlorine gas and fluorine sources under controlled conditions.
Addition of Propyl Group: Alkylation reactions using propyl halides in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .
Analyse Des Réactions Chimiques
4-Chloro-5,8-difluoro-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents like sodium methoxide or amines, forming substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Chloro-5,8-difluoro-2-propylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,8-difluoro-2-propylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
4-Chloro-5,8-difluoro-2-propylquinoline can be compared with other quinoline derivatives, such as:
4-Chloroquinoline: Lacks the fluorine and propyl groups, leading to different chemical properties and reactivity.
5,8-Difluoroquinoline: Lacks the chlorine and propyl groups, affecting its biological activity and applications.
2-Propylquinoline: Lacks the chlorine and fluorine groups, resulting in different chemical behavior.
The presence of chlorine, fluorine, and propyl groups in this compound makes it unique, providing distinct chemical and biological properties .
Propriétés
Numéro CAS |
1156277-54-1 |
|---|---|
Formule moléculaire |
C12H10ClF2N |
Poids moléculaire |
241.66 g/mol |
Nom IUPAC |
4-chloro-5,8-difluoro-2-propylquinoline |
InChI |
InChI=1S/C12H10ClF2N/c1-2-3-7-6-8(13)11-9(14)4-5-10(15)12(11)16-7/h4-6H,2-3H2,1H3 |
Clé InChI |
SVBUQYIRNZLAAL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=CC(=C2C(=C1)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


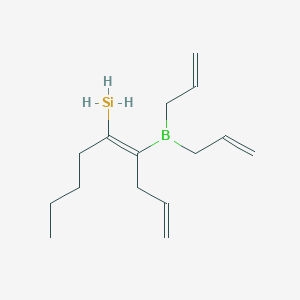
![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
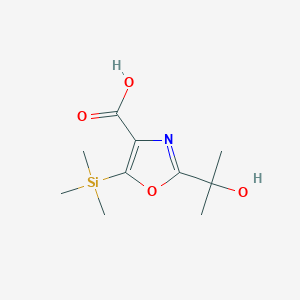





![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)


